5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the triazolone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
Ormetoprim: A compound with similar structural features but different biological activities.
(4,5-Dimethoxy-2-methylphenyl)methylamine: Another compound with a similar aromatic ring structure but different functional groups.
5-[(4,5-Dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine: A compound with a similar aromatic ring but different heterocyclic structure. The uniqueness of this compound lies in its specific triazolone structure, which imparts distinct chemical and biological properties.
Biological Activity
5-(4,5-Dimethoxy-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H13N3O
- Molecular Weight : 219.24 g/mol
- CAS Number : 62036-26-4
- Structural Characteristics : The compound features a triazole ring which is known for its role in various biological activities.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 49.85 | Induction of apoptosis |
HCT116 | 26.00 | Inhibition of cell proliferation |
MCF7 | 30.00 | Cell cycle arrest |
The structure-activity relationship (SAR) studies indicate that the presence of methoxy groups on the phenyl ring enhances cytotoxicity, possibly through increased lipophilicity and interaction with cellular membranes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against both gram-positive and gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS).
Case Studies
- Antitumor Efficacy in Animal Models : A study conducted on mice bearing xenografts of human cancer cells showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.
- Synergistic Effects with Other Drugs : Research indicates that combining this triazole derivative with conventional chemotherapeutics may enhance overall efficacy and reduce side effects. For example, a combination with doxorubicin led to improved survival rates in treated mice models .
Properties
CAS No. |
62036-26-4 |
---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-(4,5-dimethoxy-2-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H13N3O3/c1-6-4-8(16-2)9(17-3)5-7(6)10-12-11(15)14-13-10/h4-5H,1-3H3,(H2,12,13,14,15) |
InChI Key |
BNQLEAIZRLZZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=O)N2)OC)OC |
Origin of Product |
United States |
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